

Application Notes and Protocols for the Analytical Characterization of Pteroic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroic acid is a key chemical intermediate in the synthesis of folic acid and its derivatives, which are crucial in various biological processes. As a precursor to antifolate drugs, its precise characterization is paramount in drug development and quality control. These application notes provide detailed protocols for the analytical characterization of **pteroic acid** using modern chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of **pteroic acid** and quantifying it in various matrices. The method separates **pteroic acid** from its precursors, degradation products, and other impurities based on its polarity.

Quantitative Data Summary



Parameter	Value	Reference
Column	C18, 5 μm, 4.6 x 250 mm	[General knowledge from search results]
Mobile Phase A	0.1% Formic Acid in Water	[1]
Mobile Phase B	Acetonitrile	[1]
Flow Rate	1.0 mL/min	[General knowledge from search results]
Detection	UV at 280 nm	[General knowledge from search results]
Injection Volume	10 μL	[General knowledge from search results]
Column Temperature	30 °C	[General knowledge from search results]
Expected Retention Time	~10-15 minutes (Varies with exact gradient)	[General knowledge from search results]

Experimental Protocol

- a. Preparation of Mobile Phases:
- Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. Degas the solution for at least 15 minutes using a solvent degasser or by sonication.
- Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Degas the solvent before use.
- b. Standard Solution Preparation:
- Accurately weigh 10 mg of pteroic acid reference standard and dissolve it in 10 mL of a
 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL stock solution.
- Perform serial dilutions with the 50:50 mobile phase mixture to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).



c. Sample Preparation:

- Dissolve the **pteroic acid** sample in the 50:50 mobile phase mixture to achieve a concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

d. HPLC Gradient Program:

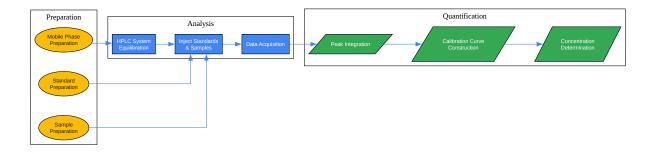
Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	50	50
25.0	5	95
30.0	5	95
31.0	95	5
35.0	95	5

e. Analysis and Quantification:

- Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
- Inject the prepared standards and sample solutions.
- Construct a calibration curve by plotting the peak area of the **pteroic acid** standard against its concentration.
- Determine the concentration of **pteroic acid** in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram





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HPLC Analysis Workflow for Pteroic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide structural information and confirm the identity of **pteroic acid**. Electrospray ionization (ESI) in positive ion mode is commonly used.

Ouantitative Data Summary

Parameter	Value	Reference
Molecular Weight	312.29 g/mol	[General knowledge from search results]
Precursor Ion [M+H]	m/z 313.1	[Calculated]
Major Fragment Ions	m/z 295.1, 267.1, 176.1, 134.1, 120.1	[Predicted based on typical fragmentation]



Experimental Protocol

a. LC Conditions:

Use the same HPLC method as described in Section 1, but replace phosphoric acid with
 0.1% formic acid in the aqueous mobile phase for MS compatibility.[1]

b. MS Conditions (Positive ESI Mode):

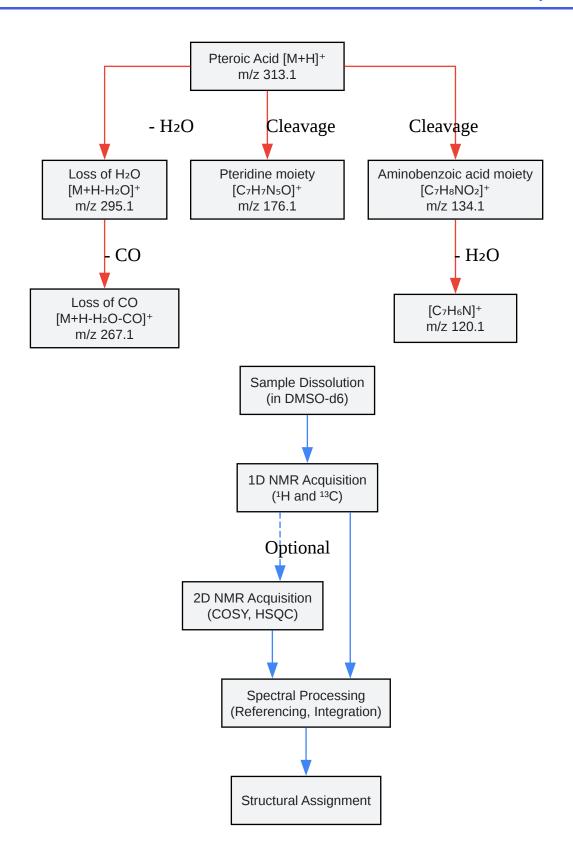
Parameter	Setting
Ion Source	Electrospray Ionization (ESI)
Polarity	Positive
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Gas Flow (Desolvation)	600 L/hr
Scan Range (Full Scan)	m/z 100 - 400
Collision Energy (MS/MS)	15-30 eV (for fragmentation of m/z 313.1)

c. Data Analysis:

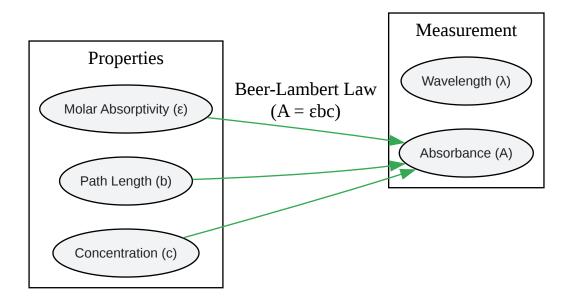
- Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺ of pteroic acid at m/z 313.1.
- Perform product ion scans (MS/MS) on the precursor ion at m/z 313.1 to obtain a fragmentation pattern.
- Compare the observed fragmentation pattern with the expected fragmentation of pteroic acid.

Proposed Fragmentation Pathway









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References

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